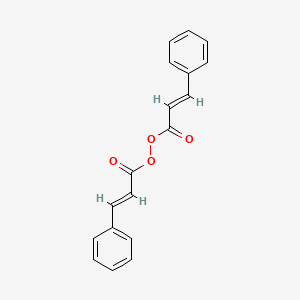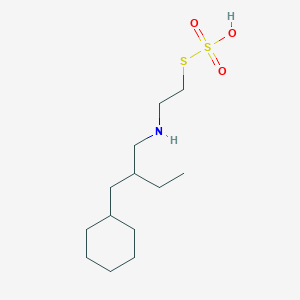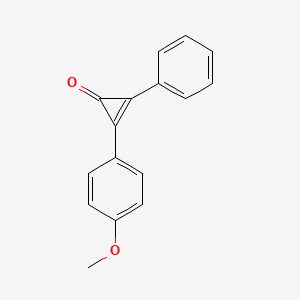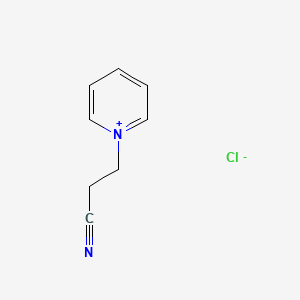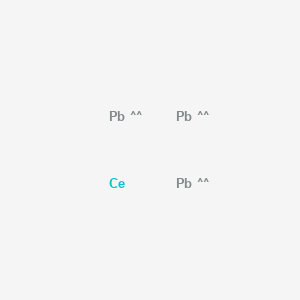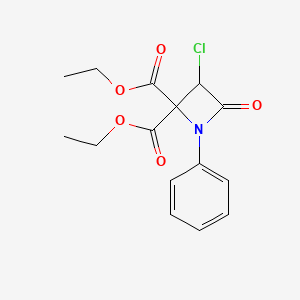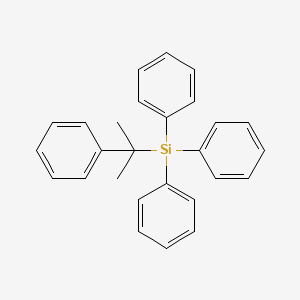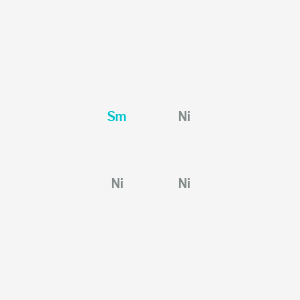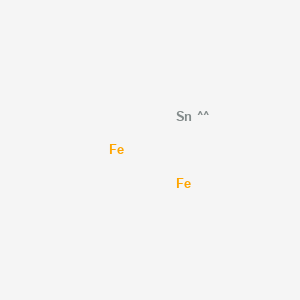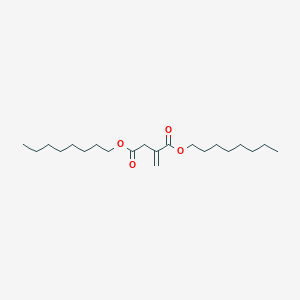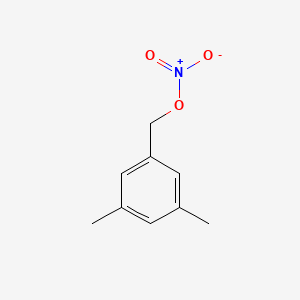![molecular formula C8H14O2 B14715770 3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene CAS No. 20682-69-3](/img/structure/B14715770.png)
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of two allyl groups connected through an ethoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene can be achieved through the reaction of allyl alcohol with ethylene oxide in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of allyl alcohol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process where allyl alcohol and ethylene oxide are fed into a reactor containing a base catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The allyl groups can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while hydroboration requires borane reagents.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or organoboranes.
Aplicaciones Científicas De Investigación
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive allyl groups.
Mecanismo De Acción
The mechanism of action of 3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene involves its ability to undergo various chemical transformations due to the presence of reactive allyl groups. These groups can participate in addition, substitution, and polymerization reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Propyn-1-yloxy)-1-propene: Similar structure but with a propynyl group instead of an allyl group.
3-[2-(2-Methoxyethoxy)ethoxy]-1-propene: Contains a methoxyethoxy group, offering different reactivity and applications.
Uniqueness
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene is unique due to its dual allyl groups connected through an ethoxy linkage, providing a balance of reactivity and stability. This structure allows for diverse chemical transformations and applications in various fields, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
20682-69-3 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-(1-prop-2-enoxyethoxy)prop-1-ene |
InChI |
InChI=1S/C8H14O2/c1-4-6-9-8(3)10-7-5-2/h4-5,8H,1-2,6-7H2,3H3 |
Clave InChI |
XFJWHICSGRNOKN-UHFFFAOYSA-N |
SMILES canónico |
CC(OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



